2-(3,4-Dimethylbenzoyl)pyridine

描述

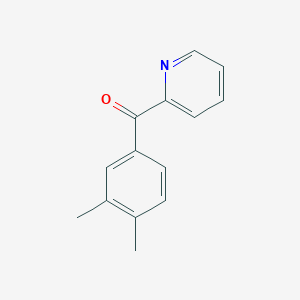

Structure

3D Structure

属性

IUPAC Name |

(3,4-dimethylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-6-7-12(9-11(10)2)14(16)13-5-3-4-8-15-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETHQVWMLWXEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642030 | |

| Record name | (3,4-Dimethylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102001-19-4 | |

| Record name | (3,4-Dimethylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3,4-Dimethylbenzoyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(3,4-Dimethylbenzoyl)pyridine, a heterocyclic ketone with significant potential in medicinal chemistry and materials science. The document details a robust synthetic protocol, outlines a complete analytical workflow for structural elucidation and purity assessment, and discusses the rationale behind the experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and utilize this and structurally related compounds.

Introduction: The Significance of the 2-Aroylpyridine Scaffold

The 2-aroylpyridine moiety is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The unique electronic properties of the pyridine ring, coupled with the versatile chemistry of the ketone linker, allow for the creation of molecules with diverse pharmacological profiles. These compounds have demonstrated activities as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4] The incorporation of specific substitution patterns on the aryl ring, such as the 3,4-dimethyl substitution in the case of 2-(3,4-Dimethylbenzoyl)pyridine, allows for the fine-tuning of a compound's steric and electronic properties, which can significantly impact its biological target engagement and pharmacokinetic profile.

This guide focuses on providing a detailed, field-proven methodology for the synthesis and comprehensive characterization of 2-(3,4-Dimethylbenzoyl)pyridine, thereby enabling its further investigation and application in drug discovery and development programs.

Strategic Synthesis of 2-(3,4-Dimethylbenzoyl)pyridine

The direct Friedel-Crafts acylation of pyridine is notoriously challenging due to the Lewis basicity of the pyridine nitrogen, which readily coordinates with the Lewis acid catalyst, deactivating it and rendering the pyridine ring highly electron-deficient and unreactive towards electrophilic substitution.[5] Therefore, alternative synthetic strategies are required. A highly effective and versatile approach involves the use of organometallic reagents, specifically the reaction of a pyridyl Grignard reagent with an appropriate acylating agent.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 2-(3,4-Dimethylbenzoyl)pyridine, points to a Grignard reaction between a 2-pyridyl organometallic species and a 3,4-dimethylbenzoyl derivative.

Optimized Synthetic Protocol

This protocol details a two-step synthesis commencing with the formation of a 2-pyridyl Grignard reagent from 2-bromopyridine, followed by its reaction with 3,4-dimethylbenzoyl chloride.

Step 1: Preparation of 2-Pyridylmagnesium Bromide

The formation of the Grignard reagent from 2-bromopyridine is a critical step that requires careful control of reaction conditions to avoid side reactions, such as Wurtz-type coupling.[6]

-

Materials:

-

2-Bromopyridine

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask.

-

Add a small portion of a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF to the magnesium turnings.

-

Initiate the reaction by gentle heating. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reagent formation.

-

Once the reaction has started, add the remaining solution of 2-bromopyridine in anhydrous THF dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark brown to black solution is used directly in the next step.

-

Step 2: Acylation with 3,4-Dimethylbenzoyl Chloride

The reaction of the Grignard reagent with the acyl chloride is typically rapid and exothermic.

-

Materials:

-

2-Pyridylmagnesium bromide solution (from Step 1)

-

3,4-Dimethylbenzoyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Cool the freshly prepared 2-pyridylmagnesium bromide solution to 0 °C in an ice bath.

-

Add a solution of 3,4-dimethylbenzoyl chloride (1.1 equivalents) in anhydrous THF dropwise to the stirred Grignard reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-(3,4-Dimethylbenzoyl)pyridine as a solid.

-

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-(3,4-Dimethylbenzoyl)pyridine. The following analytical techniques are recommended.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-(3,4-Dimethylbenzoyl)pyridine is expected to show distinct signals for the aromatic protons of the pyridine and the dimethylphenyl rings, as well as singlets for the two methyl groups.

| Predicted ¹H NMR Data (400 MHz, CDCl₃) | | :--- | :--- | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | | ~8.70 | d | 1H | Pyridine H-6 | | ~7.85 | td | 1H | Pyridine H-4 | | ~7.60 | d | 1H | Pyridine H-3 | | ~7.45 | ddd | 1H | Pyridine H-5 | | ~7.55 | s | 1H | Dimethylphenyl H-2 | | ~7.50 | d | 1H | Dimethylphenyl H-6 | | ~7.20 | d | 1H | Dimethylphenyl H-5 | | ~2.30 | s | 3H | Methyl (C-3 or C-4) | | ~2.25 | s | 3H | Methyl (C-3 or C-4) |

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbon is expected to appear significantly downfield.

| Predicted ¹³C NMR Data (100 MHz, CDCl₃) | | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | | ~195 | C=O | | ~155 | Pyridine C-2 | | ~149 | Pyridine C-6 | | ~142 | Dimethylphenyl C-4 | | ~137 | Pyridine C-4 | | ~136 | Dimethylphenyl C-3 | | ~135 | Dimethylphenyl C-1 | | ~130 | Dimethylphenyl C-5 | | ~128 | Dimethylphenyl C-6 | | ~127 | Dimethylphenyl C-2 | | ~125 | Pyridine C-5 | | ~122 | Pyridine C-3 | | ~20 | Methyl (C-3 or C-4) | | ~19 | Methyl (C-3 or C-4) |

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Predicted IR Absorption Data (KBr Pellet) | | :--- | :--- | | Wavenumber (cm⁻¹) | Assignment | | ~3050 | Aromatic C-H stretch | | ~2920 | Aliphatic C-H stretch (methyl) | | ~1670 | C=O stretch (aryl ketone) | | ~1580, 1460 | C=C and C=N ring stretching (pyridine) |

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion: [M]⁺ at m/z = 211.

-

Major Fragmentation Pathways:

-

Loss of the dimethylphenyl radical to give the 2-pyridoyl cation (m/z = 106).

-

Loss of the pyridyl radical to give the 3,4-dimethylbenzoyl cation (m/z = 133).

-

Further fragmentation of the aromatic rings.[7]

-

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the final product.

-

Recommended HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Detection: UV at 254 nm.

-

Applications in Drug Development and Medicinal Chemistry

The 2-(3,4-Dimethylbenzoyl)pyridine scaffold is a valuable starting point for the development of novel therapeutic agents. The presence of the ketone linker allows for further chemical modifications, such as reduction to the corresponding alcohol or conversion to oximes and hydrazones, to explore structure-activity relationships (SAR).[8] The dimethyl substitution pattern on the benzoyl ring can influence the molecule's interaction with biological targets by providing specific steric and hydrophobic contacts.

Derivatives of 2-benzoylpyridine have been investigated for a range of therapeutic applications, and the strategic placement of substituents is key to modulating their biological activity. The synthesis and characterization protocol detailed in this guide provides a solid foundation for the generation of libraries of related compounds for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This technical guide has presented a detailed and practical approach to the synthesis and characterization of 2-(3,4-Dimethylbenzoyl)pyridine. The described Grignard-based synthetic route offers a reliable method for obtaining this valuable compound, overcoming the inherent challenges of direct pyridine acylation. The comprehensive characterization workflow ensures the unambiguous identification and purity assessment of the final product. The insights into the potential applications of this scaffold in medicinal chemistry underscore its importance as a building block for the development of new therapeutic agents.

References

-

Substituent effects in the mass spectra of benzoyl hetarenes. (n.d.). CORE. Retrieved from [Link]

- Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity.

-

Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

-

Why does pyridine not give a Friedel craft reaction? (2017, December 14). Quora. Retrieved from [Link]

- 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. (1994). Journal of the Chemical Society, Perkin Transactions 2.

-

methanone. (2022). Molbank. Retrieved from [Link]

-

Synthesis, Characterization and Biological Activity of 2-acetylpyridine-α Naphthoxyacetylhydrazone and Its Metal Complexes. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

- CN104402805A - 2-bromopyridine synthesis method. (n.d.). Google Patents.

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology.

-

Rapid quantitative 1H–13C two-dimensional NMR with high precision. (2016). Scientific Reports. Retrieved from [Link]

- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (n.d.).

-

Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. (2012). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals. Retrieved from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

- 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. (2013). Bulletin of the Korean Chemical Society.

-

2-Benzoylpyridine. (n.d.). SpectraBase. Retrieved from [Link]

- Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. (2011). Organic & Biomolecular Chemistry.

- Syntheses of 3,4-dimethylpyridine, 2,3-dimethylpyridine and 2-methyl-3-ethylpyridine. (1948). Recueil des Travaux Chimiques des Pays-Bas.

- WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. (n.d.). Google Patents.

- Synthesis method of 2, 6-dimethyl-4-bromopyridine. (n.d.). Patsnap.

-

Preparation of 2-bromopyridine. (n.d.). PrepChem.com. Retrieved from [Link]

-

Mass spectral interpretation. (n.d.). In Wikipedia. Retrieved from [Link]

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1993). Chemical Papers.

- Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. (2017). Journal of Chemical and Pharmaceutical Research.

-

Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H - pyridin-2-one. (n.d.). ResearchGate. Retrieved from [Link]

-

(4-Methoxyphenyl)[2-(pyridin-2-yl)phenyl]methanone. (n.d.). SpectraBase. Retrieved from [Link]

-

(4-hydroxy-3,5-dimethylphenyl)(4-nitrophenyl)methanone. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2021). Molecules. Retrieved from [Link]

-

Reaction of Benzoyl Chloride With an Excess of Methylmagnesium Bromide.png. (2012, June 5). Wikimedia Commons. Retrieved from [Link]

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. Retrieved from [Link]

-

Predict the product from the reaction of phenylmagnesium bromide (C6H5MgBr) with benzoyl chloride. (2024, April 18). brainly.com. Retrieved from [Link]

Sources

- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Synthesis, characterization and biological activity of 2-acetylpyridine-α naphthoxyacetylhydrazone and its metal complexes [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(3,4-Dimethylbenzoyl)pyridine: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 2-(3,4-Dimethylbenzoyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds, ensuring a robust framework for compound identification and verification.

Molecular Structure and Overview

2-(3,4-Dimethylbenzoyl)pyridine is a ketone derivative featuring a pyridine ring linked to a 3,4-dimethylbenzoyl group. Its molecular formula is C₁₄H₁₃NO, with a molecular weight of approximately 211.26 g/mol .[1][2] The unique arrangement of the aromatic systems and the carbonyl linker dictates its characteristic spectroscopic fingerprint. Understanding this structure is fundamental to interpreting the spectral data that follows.

Caption: Molecular structure of 2-(3,4-Dimethylbenzoyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-(3,4-Dimethylbenzoyl)pyridine, based on the analysis of similar structures such as 2-benzoylpyridine and substituted pyridines.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the pyridine and the dimethylbenzoyl rings.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | d | 1H | H-6' (Pyridine) |

| ~8.05 | d | 1H | H-3' (Pyridine) |

| ~7.90 | t | 1H | H-4' (Pyridine) |

| ~7.70 | d | 1H | H-2 (Benzoyl) |

| ~7.60 | dd | 1H | H-6 (Benzoyl) |

| ~7.45 | m | 1H | H-5' (Pyridine) |

| ~7.25 | d | 1H | H-5 (Benzoyl) |

| ~2.35 | s | 3H | 4-CH₃ |

| ~2.30 | s | 3H | 3-CH₃ |

-

Aromatic Region (7.0-9.0 ppm): The protons on the pyridine ring are expected to be deshielded due to the electron-withdrawing effect of the nitrogen atom. The H-6' proton, being ortho to the nitrogen, will likely appear at the lowest field (~8.70 ppm). The protons on the dimethylbenzoyl ring will show a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

-

Aliphatic Region (2.0-3.0 ppm): Two distinct singlets are predicted for the two methyl groups on the benzoyl ring, as they are in different chemical environments.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~195.0 | C=O (Ketone) |

| ~155.0 | C-2' (Pyridine) |

| ~149.0 | C-6' (Pyridine) |

| ~142.0 | C-4 (Benzoyl) |

| ~137.0 | C-3 (Benzoyl) |

| ~136.5 | C-4' (Pyridine) |

| ~135.0 | C-1 (Benzoyl) |

| ~130.0 | C-5 (Benzoyl) |

| ~129.0 | C-6 (Benzoyl) |

| ~127.0 | C-2 (Benzoyl) |

| ~125.0 | C-3' (Pyridine) |

| ~122.0 | C-5' (Pyridine) |

| ~20.0 | 4-CH₃ |

| ~19.5 | 3-CH₃ |

The carbonyl carbon is expected to have the most downfield chemical shift. The carbon atoms of the pyridine ring will have characteristic shifts, with C-2' and C-6' being the most deshielded due to their proximity to the nitrogen atom.[5][6] The carbons of the dimethylbenzoyl ring will show shifts consistent with a substituted aromatic system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(3,4-Dimethylbenzoyl)pyridine is expected to show characteristic absorption bands for the carbonyl group, aromatic rings, and C-H bonds.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1660 | Strong | C=O stretch (Aryl ketone) |

| ~1600, 1580, 1470 | Medium-Strong | Aromatic C=C ring stretch |

| ~1430 | Medium | C-H bend (CH₃) |

| ~1280 | Medium | C-C-C bend (Aryl ketone) |

| ~850-800 | Strong | C-H out-of-plane bend (Substituted benzene) |

The most prominent peak in the IR spectrum will be the strong absorption around 1660 cm⁻¹ corresponding to the stretching vibration of the carbonyl group. The exact position of this band is influenced by the conjugation with both the pyridine and the dimethylphenyl rings. The presence of aromatic rings will be confirmed by the C=C stretching vibrations in the 1600-1470 cm⁻¹ region and the C-H stretching bands above 3000 cm⁻¹.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-(3,4-Dimethylbenzoyl)pyridine, electron ionization (EI) would likely lead to the following key fragments:

Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 211 | [M]⁺ (Molecular ion) |

| 183 | [M - CO]⁺ |

| 134 | [C₉H₁₀O]⁺ (Dimethylbenzoyl cation) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

The molecular ion peak [M]⁺ is expected at m/z 211. A common fragmentation pathway for ketones is the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment at m/z 183. Cleavage of the bond between the carbonyl group and the pyridine ring would generate the dimethylbenzoyl cation at m/z 134. Further fragmentation of this ion could lead to the benzoyl cation (m/z 105) and the phenyl cation (m/z 77). The pyridyl cation at m/z 78 is also an expected fragment.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(3,4-Dimethylbenzoyl)pyridine in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling should be applied.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS (0.00 ppm).

IR Spectroscopy Protocol

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 50-300.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Conclusion

The predicted spectroscopic data presented in this guide provides a robust analytical framework for the identification and characterization of 2-(3,4-Dimethylbenzoyl)pyridine. By combining the insights from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the structure and purity of this compound. The provided experimental protocols offer a starting point for obtaining high-quality spectral data.

References

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,3-Dimethylbenzoyl)pyridine. Retrieved from [Link]

-

Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

- Katcka, M., & Urbanski, T. (1968). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.

-

PubChem. (n.d.). 2-Benzoylpyridine. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

Sources

- 1. 2-(2,3-Dimethylbenzoyl)pyridine | C14H13NO | CID 24723589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(3,4-Dimethylbenzoyl)pyridine | CymitQuimica [cymitquimica.com]

- 3. 2-Benzoylpyridine(91-02-1) 1H NMR [m.chemicalbook.com]

- 4. 2-Benzoylpyridine(91-02-1) 13C NMR spectrum [chemicalbook.com]

- 5. testbook.com [testbook.com]

- 6. researchgate.net [researchgate.net]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(3,4-Dimethylbenzoyl)pyridine: Properties, Reactivity, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(3,4-Dimethylbenzoyl)pyridine (CAS No: 102001-19-4). This diaryl ketone, featuring a pyridine ring linked to a 3,4-dimethylphenyl moiety through a carbonyl group, represents a scaffold of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its physicochemical characteristics, offers detailed synthetic protocols, explores its expected reactivity based on the constituent functional groups, and discusses its potential in drug discovery, drawing parallels with structurally related compounds.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are integral to a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of a benzoyl group at the 2-position of the pyridine ring gives rise to 2-benzoylpyridines, a class of compounds with diverse applications in medicinal chemistry, including as anticancer and antimicrobial agents.[2][3] The specific compound, 2-(3,4-Dimethylbenzoyl)pyridine, incorporates a dimethyl-substituted benzoyl group, which can influence its steric and electronic properties, and consequently its biological activity and reactivity. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this molecule.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-(3,4-Dimethylbenzoyl)pyridine is presented in Table 1.

| Property | Value | Source |

| CAS Number | 102001-19-4 | [4] |

| Molecular Formula | C₁₄H₁₃NO | [2][4] |

| Molecular Weight | 211.26 g/mol | [2][4] |

| Appearance | Not explicitly reported; likely a solid at room temperature. | Inferred |

| Boiling Point | 376.6 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.092 g/cm³ (Predicted) | [2] |

| Flash Point | 188.9 °C (Predicted) | [2] |

| InChI Key | NETHQVWMLWXEMM-UHFFFAOYSA-N | [3] |

Note: Some physical properties are predicted and should be confirmed experimentally.

Synthesis of 2-(3,4-Dimethylbenzoyl)pyridine

The direct Friedel-Crafts acylation of pyridine is generally not feasible due to the deactivation of the pyridine ring by the Lewis acid catalyst, which coordinates to the nitrogen atom.[4] Therefore, alternative synthetic strategies are employed for the preparation of 2-aroylpyridines. A highly plausible and effective method involves the reaction of a 2-pyridyl organometallic reagent with a suitable benzoyl derivative, or the reaction of 2-cyanopyridine with an organometallic reagent derived from 1,2-dimethylbenzene.

Proposed Synthetic Protocol: Grignard Reaction with 2-Cyanopyridine

This protocol is adapted from established methods for the synthesis of related benzoylpyridines.[5]

Reaction Scheme:

Step-by-Step Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of 4-bromo-1,2-dimethylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction is initiated by gentle heating. Once the reaction starts, add the remaining bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, (3,4-dimethylphenyl)magnesium bromide.

-

Acylation Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2-cyanopyridine (1.1 equivalents) in anhydrous THF dropwise. A vigorous reaction may occur. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Hydrolysis and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(3,4-Dimethylbenzoyl)pyridine.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, hence the use of flame-dried glassware and anhydrous THF is critical for the success of the reaction.

-

Use of 2-Cyanopyridine: The cyano group is an excellent electrophile for Grignard reagents, leading to the formation of an imine intermediate which is readily hydrolyzed to the desired ketone. This approach circumvents the issues associated with direct Friedel-Crafts acylation of pyridine.[5]

-

Aqueous Work-up with Mild Acid: The use of saturated ammonium chloride for hydrolysis is a standard and gentle method to break down the magnesium complex of the imine and protonate it, leading to the ketone upon tautomerization.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the 3,4-dimethylphenyl group.

-

Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region (δ 7.0-9.0 ppm). The proton at the 6-position (ortho to the nitrogen) will be the most downfield, likely appearing as a doublet. The other pyridine protons will appear as multiplets in the range of δ 7.2-8.0 ppm.

-

Dimethylphenyl Protons: The three protons on the dimethylphenyl ring will also be in the aromatic region, likely between δ 7.0-7.8 ppm. Their splitting patterns will depend on their coupling with each other.

-

Methyl Protons: Two singlets, each integrating to three protons, are expected for the two methyl groups on the benzoyl ring, likely in the region of δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbonyl carbon, the carbons of the two aromatic rings, and the two methyl carbons.

-

Carbonyl Carbon: A signal for the ketone carbonyl carbon is expected in the downfield region, typically around δ 190-200 ppm.

-

Aromatic Carbons: The carbons of the pyridine and dimethylphenyl rings will appear in the range of δ 120-160 ppm. The carbon atom of the pyridine ring attached to the carbonyl group will be significantly downfield.

-

Methyl Carbons: The two methyl carbons will give rise to signals in the aliphatic region, likely around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

C=O Stretch: A strong absorption band for the ketone carbonyl group is expected in the region of 1660-1680 cm⁻¹.

-

C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be seen just below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 211. Fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the pyridine ring, as well as the loss of the methyl groups.

Chemical Reactivity

The reactivity of 2-(3,4-Dimethylbenzoyl)pyridine is governed by the interplay of the electron-withdrawing pyridine ring, the electron-donating dimethylphenyl group, and the central carbonyl functionality.

Reactions at the Carbonyl Group

The carbonyl group is an electrophilic center and will be susceptible to nucleophilic attack.

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol, (3,4-dimethylphenyl)(pyridin-2-yl)methanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonyl group to form tertiary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

Reactions Involving the Pyridine Ring

The pyridine nitrogen is basic and can be protonated or alkylated. The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution, which would occur at the meta-position if forced. Nucleophilic aromatic substitution is more favorable, particularly if a leaving group is present on the ring.

Reactions of the Dimethylphenyl Ring

The dimethylphenyl ring is activated towards electrophilic aromatic substitution by the two methyl groups. Electrophiles will preferentially attack the positions ortho and para to the methyl groups.

Potential Applications in Drug Development

While no specific biological activities have been reported for 2-(3,4-Dimethylbenzoyl)pyridine itself, the broader class of 2-benzoylpyridine derivatives has shown promise in several therapeutic areas.

-

Anticancer Activity: Numerous 2-benzoylpyridine derivatives have been investigated for their antiproliferative effects. For instance, certain 6-aryl-2-benzoyl-pyridines have been identified as potent tubulin polymerization inhibitors with significant anticancer properties.[5] Thiosemicarbazone derivatives of 2-benzoylpyridine have also demonstrated the ability to overcome multidrug resistance in cancer cells.[4]

-

Enzyme Inhibition: The benzoylpyridine scaffold is present in molecules designed to inhibit various enzymes. For example, derivatives have been synthesized and evaluated as inhibitors of p38α kinase, an important target in inflammatory diseases.[3]

-

Antimicrobial Agents: The pyridine moiety is a common feature in many antimicrobial drugs. The 2-benzoylpyridine framework can be a starting point for the development of new antibacterial and antifungal agents.[2]

The 3,4-dimethyl substitution pattern on the benzoyl ring of the title compound provides a specific lipophilic and steric profile that could be explored to modulate the activity and selectivity of potential drug candidates.

Conclusion

2-(3,4-Dimethylbenzoyl)pyridine is a readily accessible diaryl ketone with a range of potential applications in synthetic and medicinal chemistry. Its synthesis can be reliably achieved through modern organic methodologies that bypass the challenges of direct pyridine acylation. The presence of three distinct functional domains—the pyridine ring, the carbonyl group, and the dimethylphenyl ring—offers multiple avenues for further chemical modification and derivatization. While its specific biological profile remains to be elucidated, the established activities of related 2-benzoylpyridine derivatives suggest that it is a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further investigation into the experimental properties and biological evaluation of this compound is warranted to fully realize its potential.

References

-

Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. (2020). Journal of Medicinal Chemistry. [Link]

- Process for preparation of benzoylpyridines and derivatives. (1975).

-

CAS No : 102001-19-4| Chemical Name : 2-(3,4-Dimethylbenzoyl)pyridine | Pharmaffiliates. (n.d.). [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. (n.d.). [Link]

-

The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (2021). [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024). [Link]

-

Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance - PubMed. (2016). [Link]

-

2-benzoyl pyridine phenyl-2-pyridinylmethanone - The Good Scents Company. (n.d.). [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. (n.d.). [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Buy 2-Benzoylpyridine | 91-02-1 [smolecule.com]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3,4-Dimethylbenzoyl)pyridine (CAS Number: 102001-19-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dimethylbenzoyl)pyridine, with the CAS number 102001-19-4, is a member of the pyridyl ketone family of organic compounds. Structurally, it features a pyridine ring linked to a 3,4-dimethylphenyl group through a carbonyl bridge. This unique arrangement of a nitrogen-containing heterocycle and a substituted aromatic ring makes it a valuable building block in organic synthesis. The pyridine moiety, a common scaffold in pharmaceuticals, imparts specific physicochemical properties and potential biological activities. Pyridyl ketones, in general, are recognized as important intermediates in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-(3,4-Dimethylbenzoyl)pyridine, aimed at professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(3,4-Dimethylbenzoyl)pyridine is presented in the table below. Note that some of these values may be predicted rather than experimentally determined.

| Property | Value | Source |

| CAS Number | 102001-19-4 | |

| Molecular Formula | C₁₄H₁₃NO | |

| Molecular Weight | 211.26 g/mol | |

| Boiling Point | 376.6°C at 760 mmHg | |

| Density | 1.092 g/cm³ | |

| Refractive Index | 1.573 | |

| Flash Point | 188.9°C | |

| InChI Key | NETHQVWMLWXEMM-UHFFFAOYSA-N |

Synthesis of 2-(3,4-Dimethylbenzoyl)pyridine

The synthesis of 2-aroylpyridines can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards classical Friedel-Crafts acylation. Moreover, the nitrogen atom can be acylated, further deactivating the ring. However, several strategies have been developed to overcome these hurdles. A plausible and effective method for the synthesis of 2-(3,4-Dimethylbenzoyl)pyridine is adapted from a patented procedure for analogous benzoylpyridines, which involves the reaction of a cyanopyridine with a substituted benzene in the presence of a Lewis acid and hydrogen chloride gas.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 2-cyanopyridine with o-xylene (1,2-dimethylbenzene) in the presence of anhydrous aluminum chloride (AlCl₃) and hydrogen chloride (HCl) gas. The reaction proceeds through the formation of an intermediate ketimine salt, which is subsequently hydrolyzed to yield the desired pyridyl ketone.

Caption: Proposed synthetic workflow for 2-(3,4-Dimethylbenzoyl)pyridine.

Detailed Experimental Protocol

This protocol is adapted from a procedure for a structurally similar compound and should be optimized for the synthesis of 2-(3,4-Dimethylbenzoyl)pyridine.

Materials:

-

2-Cyanopyridine

-

o-Xylene (1,2-dimethylbenzene)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dry Hydrogen Chloride (HCl) gas

-

Dry, inert solvent (e.g., nitrobenzene or excess o-xylene)

-

Dilute Hydrochloric Acid

-

6N Sodium Hydroxide solution

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a drying tube, suspend anhydrous aluminum chloride in the dry, inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension in an ice bath and add o-xylene, followed by the slow addition of 2-cyanopyridine with vigorous stirring. Maintain the temperature below 40°C.

-

Introduction of HCl Gas: Once the addition is complete, begin bubbling dry hydrogen chloride gas slowly into the reaction mixture. Continue stirring and bubbling HCl for several hours at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Work-up: After the reaction is complete, pour the mixture into a beaker containing crushed ice and dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent to remove any unreacted organic starting materials and the solvent.

-

Basification: Make the acidic aqueous layer basic (pH ~12) by the slow addition of 6N sodium hydroxide solution, which will precipitate the crude product.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the dimethylbenzoyl group.

-

Pyridine Protons: Four signals in the aromatic region (typically δ 7.0-9.0 ppm), with characteristic coupling patterns. The proton at position 6 of the pyridine ring is expected to be the most downfield.

-

Dimethylbenzoyl Protons: Three signals in the aromatic region, corresponding to the three protons on the benzene ring.

-

Methyl Protons: Two singlets in the aliphatic region (typically δ 2.0-2.5 ppm), each integrating to three protons, corresponding to the two methyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for all 14 carbon atoms.

-

Carbonyl Carbon: A signal in the downfield region (typically δ 190-200 ppm).

-

Aromatic and Heteroaromatic Carbons: Multiple signals in the aromatic region (typically δ 120-160 ppm).

-

Methyl Carbons: Two signals in the aliphatic region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands.

-

C=O Stretch: A strong absorption band in the region of 1650-1680 cm⁻¹, characteristic of an aryl ketone.

-

C-H Aromatic Stretch: Bands above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Bands below 3000 cm⁻¹.

-

C=C and C=N Aromatic Ring Stretching: Several bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 211. Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the pyridine ring, leading to characteristic fragment ions.

Reactivity and Potential Applications

Chemical Reactivity

The chemical reactivity of 2-(3,4-Dimethylbenzoyl)pyridine is dictated by the interplay of the pyridine ring, the carbonyl group, and the dimethylphenyl moiety.

-

Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic, allowing it to react with acids and alkylating agents.

-

Carbonyl Group: The carbonyl group can undergo typical ketone reactions, such as reduction to an alcohol or conversion to an oxime. It also serves as a key linker in the synthesis of more complex molecules.

-

Aromatic Rings: Both the pyridine and the benzene rings can potentially undergo electrophilic or nucleophilic substitution reactions, although the reactivity of the pyridine ring is generally lower towards electrophiles.

Caption: Key reactive sites of 2-(3,4-Dimethylbenzoyl)pyridine.

Applications in Medicinal Chemistry and Materials Science

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs. Pyridinone derivatives, which can be synthesized from pyridyl ketones, exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. Therefore, 2-(3,4-Dimethylbenzoyl)pyridine represents a valuable starting material for the synthesis of novel, biologically active compounds. Its derivatives could be explored as potential kinase inhibitors, receptor antagonists, or modulators of other biological targets.

In the field of materials science, pyridyl ketones can act as ligands for the formation of metal complexes. These complexes may exhibit interesting photophysical, catalytic, or magnetic properties.

Safety and Handling

Conclusion

2-(3,4-Dimethylbenzoyl)pyridine is a synthetically accessible and versatile building block with significant potential in medicinal chemistry and materials science. While detailed experimental characterization is not widely published, its synthesis can be approached through established methods for preparing pyridyl ketones. The presence of multiple reactive sites and the privileged pyridine scaffold make it an attractive starting point for the discovery of new molecules with valuable biological and physical properties. Further research into the synthesis, characterization, and application of this compound is warranted.

References

- Process for preparation of benzoylpyridines and deriv

- Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.

- The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research.

- Synthesis of a Family of Pd(II)

- 3,4-Dimethoxyphenyl 2-pyridyl ketone. PubChem.

- (3,4-dimethylphenyl)-(2-pyridyl)methanone. ChemNet.

- 2-(2,5-Dimethylbenzoyl)pyridine. BenchChem.

- Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions. US-2024390364-A1.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

- Infrared Absorption Spectra of Qu

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- (3,4-dimethylphenyl)-(1H-pyrrol-2-yl)methanone. PubChem.

- Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry.

- Pyridine synthesis. Organic Chemistry Portal.

-

methanone. MDPI.

- 2-Benzoylpyridine. PubChem.

- 2-(3,4-Dimethylbenzoyl)pyridine. CymitQuimica.

- SYNTHESIS OF SMALL PYRIDINE BUILDING BLOCKS. Rasayan Journal of Chemistry.

- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.

- 3-benzoylpyridine. Organic Syntheses Procedure.

- Design and synthesis of fused pyridine building blocks for automated library gener

- Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists. US-7585868-B2.

- Pyridin-4-yl deriv

- A process for the preparation of substituted pyridine compounds and intermedi

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888).

- FTIR spectrum for Pyridine.

- 2-Benzoylpyridine(91-02-1) 1H NMR spectrum. ChemicalBook.

- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org.

- Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107B.

- Pyridine, 2,4-dimethyl-. NIST WebBook.

- Syntheses of 3,4-dimethylpyridine, 2,3-dimethylpyridine and 2-methyl-3-ethylpyridine.

- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules.

- IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics.

- (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes. WO2013160273A1.

- IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. PubMed.

- (3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone. PubChem.

- Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry.

- Mass spectrum of pyridine, 2,3,4,5 -tetrahydro.

- 2-(2,3-Dimethylbenzoyl)pyridine. PubChem.

- Pyridine(110-86-1) 1H NMR spectrum. ChemicalBook.

molecular structure and conformation of 2-(3,4-Dimethylbenzoyl)pyridine

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(3,4-Dimethylbenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3,4-Dimethylbenzoyl)pyridine is a diaryl ketone of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a dimethyl-substituted benzoyl group, imparts a unique combination of electronic and steric properties that dictate its conformation, reactivity, and potential as a synthetic building block. This guide provides a comprehensive analysis of its molecular architecture, explores its conformational landscape through theoretical and comparative analysis, outlines robust synthetic and characterization protocols, and discusses its broader significance in scientific research.

Introduction: The Significance of the Benzoylpyridine Scaffold

The benzoylpyridine framework is a privileged scaffold in drug discovery and coordination chemistry. The inherent features of the pyridine ring—a six-membered aromatic heterocycle with a nitrogen atom—provide a site for hydrogen bonding and metal coordination, while the benzoyl moiety offers a versatile handle for introducing various substituents to modulate physicochemical properties.[1][2] 2-(3,4-Dimethylbenzoyl)pyridine, a specific member of this class, combines the electron-withdrawing nature of the pyridine and carbonyl groups with the electron-donating effects of two methyl substituents on the phenyl ring. This electronic balance, coupled with the steric influence of the methyl groups, makes it a valuable intermediate for synthesizing more complex molecular targets. This guide aims to provide a detailed exploration of its fundamental chemical and physical properties.

Molecular Structure and Electronic Profile

The fundamental identity of 2-(3,4-Dimethylbenzoyl)pyridine is defined by its molecular formula, C₁₄H₁₃NO, and a molecular weight of 211.26 g/mol .[3][4] Its structure consists of a pyridin-2-yl group and a 3,4-dimethylphenyl group connected by a carbonyl bridge.

Key Structural and Electronic Features:

-

Pyridine Ring: The nitrogen atom makes the ring electron-deficient, influencing its reactivity and ability to act as a Lewis base or ligand.[1]

-

Carbonyl Bridge: The C=O group is a key functional feature, acting as a rigid linker and a hydrogen bond acceptor. Its characteristic infrared absorption is a primary tool for characterization.

-

Dimethylphenyl Ring: The two methyl groups at the 3- and 4-positions are electron-donating, increasing the electron density of the phenyl ring.

This interplay of electron-donating and electron-withdrawing groups creates a molecule with a specific dipole moment and reactivity pattern, making it a tailored building block for targeted applications.

Caption: 2D molecular structure of 2-(3,4-Dimethylbenzoyl)pyridine.

Conformational Analysis: The Dihedral Twist

A critical aspect of the molecular structure of diaryl ketones is the conformation, specifically the dihedral angle between the two aromatic rings. For 2-(3,4-Dimethylbenzoyl)pyridine, rotation can occur around the C₂-C₇ and C₇-C₈ single bonds (refer to the structure diagram).

While a fully planar conformation would maximize π-system conjugation, it is sterically disfavored due to the clash between the hydrogen atom at the C₃ position of the pyridine ring and the hydrogen at the C₁₃ position of the phenyl ring. Consequently, the molecule adopts a twisted, non-planar conformation in its low-energy state.

Crystal structure analyses of related benzoylpyridine derivatives consistently show a non-coplanar arrangement of the rings. For example, studies on other substituted pyridines reveal significant dihedral angles between the pyridine ring and attached phenyl groups, often ranging from 10° to over 50°, depending on the substitution pattern.[5][6] This strongly suggests that 2-(3,4-Dimethylbenzoyl)pyridine will also exhibit a twisted conformation to relieve steric strain. The precise dihedral angle could be definitively determined through single-crystal X-ray diffraction, though such data for this specific compound is not widely published.

Caption: Proposed Grignard synthesis workflow.

Experimental Protocol (Exemplary)

Objective: To synthesize 2-(3,4-Dimethylbenzoyl)pyridine.

Materials:

-

4-Bromo-1,2-dimethylbenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Pyridine-2-carbonitrile

-

Hydrochloric acid (aq.)

-

Diethyl ether

-

Sodium bicarbonate (aq.)

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar). Add a solution of 4-bromo-1,2-dimethylbenzene in anhydrous THF dropwise. Maintain a gentle reflux to sustain the reaction.

-

Coupling Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of pyridine-2-carbonitrile in anhydrous THF dropwise, maintaining the temperature below 5 °C.

-

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Quench the reaction by slowly adding it to a stirred solution of aqueous HCl at 0 °C.

-

Workup and Extraction: Stir the mixture for 1 hour to ensure complete hydrolysis of the intermediate imine. Neutralize the aqueous layer with a saturated sodium bicarbonate solution. Extract the product with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ketone.

Spectroscopic Characterization Data (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The following table summarizes the expected data based on the known effects of the constituent functional groups. [7]

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic protons (pyridine ring): ~δ 7.5-8.7 ppm. Aromatic protons (phenyl ring): ~δ 7.2-7.8 ppm. Methyl protons (-CH₃): Two singlets at ~δ 2.3 ppm. |

| ¹³C NMR | Carbonyl carbon (C=O): ~δ 190-200 ppm. Aromatic carbons: ~δ 120-155 ppm. Methyl carbons (-CH₃): ~δ 20 ppm. |

| IR (Infrared) | Strong C=O stretch: ~1660-1680 cm⁻¹. C-H stretches (aromatic): ~3000-3100 cm⁻¹. |

| MS (Mass Spec) | Molecular Ion Peak [M]⁺: m/z = 211.26. |

Applications and Future Directions

The 2-(3,4-Dimethylbenzoyl)pyridine molecule is more than a chemical curiosity; it is a platform for innovation.

-

Drug Development: The benzoylpyridine core is found in molecules with diverse biological activities. This compound can serve as a starting material for synthesizing novel antagonists for receptors like the NMDA receptor, which has been explored with similar structures. [8]Its derivatives could be screened for anticancer, anti-inflammatory, or antimicrobial properties. [2]* Coordination Chemistry: The pyridine nitrogen provides a coordination site for transition metals. Complexes formed from this ligand could have applications in catalysis or as novel materials with interesting photophysical properties. [9]* Agrochemicals: The pyridine ring is a common feature in many pesticides and herbicides. The specific substitution pattern of 2-(3,4-Dimethylbenzoyl)pyridine could be used to develop new agrochemicals with tailored activities.

Conclusion

2-(3,4-Dimethylbenzoyl)pyridine is a well-defined molecule whose properties are governed by the electronic synergy of its constituent rings and the steric demands that enforce a non-planar conformation. Its synthesis is achievable through standard organometallic routes, and its structure can be unequivocally confirmed by modern spectroscopic methods. As a versatile chemical intermediate, it holds considerable potential for the development of new pharmaceuticals, advanced materials, and specialized chemicals. Further research, particularly single-crystal X-ray diffraction, would provide definitive insight into its solid-state conformation and packing, paving the way for more rational design in its future applications.

References

-

Pharmaffiliates. 2-(3,4-Dimethylbenzoyl)pyridine. [Online] Available at: [Link]

-

Semantic Scholar. Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety. [Online] Available at: [Link]

-

PubChem. 2-(2,3-Dimethylbenzoyl)pyridine. [Online] Available at: [Link]

-

Organic Syntheses. 3-benzoylpyridine. [Online] Available at: [Link]

-

Wikipedia. Pyridine. [Online] Available at: [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Online] Available at: [Link]

-

Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. [Online] Available at: [Link]

-

CHIMIA. 2-Styryl-pyridines and 2-(3,4-Dihydro-naphthalen-2-yl)pyridines as Potent NR1/2B Subtype Selective NMDA Receptor Antagonists. [Online] Available at: [Link]

-

ResearchGate. Syntheses of 3,4-dimethylpyridine, 2,3-dimethylpyridine and 2-methyl-3-ethylpyridine. [Online] Available at: [Link]

-

PubChem. 2-Benzoylpyridine. [Online] Available at: [Link]

-

ResearchGate. Crystal structure of tricarbonyl-chlorido-(N-(pyridin-2-yl)-N-((4-tertbutyl)benzoyl)pyridine-2-amine)rhenium(I), C24H21ClN3O4Re. [Online] Available at: [Link]

- Google Patents. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

ResearchGate. Crystal structure determination of two pyridine derivatives. [Online] Available at: [Link]

-

University of Southampton ePrints. Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. [Online] Available at: [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chimia.ch [chimia.ch]

- 9. researchgate.net [researchgate.net]

Whitepaper: A Technical Guide to the Synthesis of Novel Benzoylpyridine Derivatives

Abstract

The benzoylpyridine scaffold is a privileged structure in modern medicinal chemistry and materials science, forming the core of numerous bioactive agents.[1][2][3] Its synthesis, however, presents unique challenges that have driven significant innovation in organic chemistry. This guide provides an in-depth exploration of the evolution of synthetic methodologies for benzoylpyridine derivatives, from foundational strategies to cutting-edge photochemical and flow chemistry techniques. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and present a forward-looking perspective for researchers, scientists, and drug development professionals.

The Strategic Importance of the Benzoylpyridine Core

Benzoylpyridine and its derivatives are not merely academic curiosities; they are integral components in a wide array of therapeutic agents, including anticancer, antipsychotic, neuroprotective, and anti-parasitic drugs.[1][4][5] The unique electronic and steric properties imparted by the combination of an electron-deficient pyridine ring and a flexible benzoyl group allow for potent and selective interactions with a variety of biological targets. The historical development of synthetic routes reflects a continuous drive for greater efficiency, safety, and molecular diversity, moving from harsh, classical methods to elegant, modern solutions.

Foundational Synthetic Strategies and Their Inherent Limitations

Early methods for constructing the benzoylpyridine framework, while groundbreaking for their time, often suffered from harsh reaction conditions, limited substrate scope, and challenges in scalability. Understanding these limitations is crucial to appreciating the advantages of modern techniques.

Friedel-Crafts Acylation

One of the earliest approaches involves the reaction of a pyridinecarboxylic acid chloride with benzene or a derivative in the presence of a strong Lewis acid like AlCl₃.[6][7]

-

Causality: This method leverages the classical electrophilic aromatic substitution mechanism. The Lewis acid activates the acyl chloride, generating a highly reactive acylium ion that is then attacked by the electron-rich benzene ring.

-

Limitations: The primary drawback is the harshness of the required Lewis acids, which can lead to side reactions and are often incompatible with sensitive functional groups. Furthermore, the strong coordination of the nitrogen atom in the pyridine ring to the Lewis acid catalyst can deactivate it, necessitating stoichiometric or excess amounts of the catalyst.

Grignard Reaction with Cyanopyridines

The reaction of a phenylmagnesium halide with a cyanopyridine, followed by hydrolysis, provides a direct route to the ketone.[6][8]

-

Causality: This pathway relies on the powerful nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbon of the nitrile group.

-

Limitations: Grignard reagents are notoriously sensitive to moisture and protic functional groups, requiring strictly anhydrous conditions.[8] Their high reactivity can also lead to poor chemoselectivity and can be difficult to manage on an industrial scale.[8]

Oxidation of Aryl(pyridinyl)methanols

A two-step sequence involving the formation of a secondary alcohol (via Grignard reaction or reduction) followed by its oxidation is a common and reliable, albeit less direct, method.[8][9]

-

Causality: This approach decouples the C-C bond formation from the ketone synthesis. The oxidation of the secondary alcohol to the ketone is a robust and high-yielding transformation, often employing reagents like manganese dioxide (MnO₂) or chromic acid.

-

Limitations: The primary disadvantage is the addition of an extra synthetic step, which reduces overall process efficiency and yield.

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and activity of benzopiperidine, benzopyridine and phenyl piperazine based compounds against Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]

- 8. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]

- 9. Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]

initial biological screening of 2-(3,4-Dimethylbenzoyl)pyridine analogues

An In-Depth Technical Guide to the Initial Biological Screening of 2-(3,4-Dimethylbenzoyl)pyridine Analogues

Authored by a Senior Application Scientist

Foreword: The Rationale for Pursuing 2-(3,4-Dimethylbenzoyl)pyridine Analogues

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in hydrogen bonding and other critical molecular interactions.[1] Specifically, the 2-benzoylpyridine framework has been identified as a versatile pharmacophore with a wide range of biological activities, including anti-proliferative, iron chelation, and antimicrobial effects.[2] The addition of a 3,4-dimethylbenzoyl moiety introduces specific steric and electronic features that can be systematically modified to explore structure-activity relationships (SAR). This guide outlines a comprehensive, multi-tiered strategy for the initial biological evaluation of a library of novel 2-(3,4-Dimethylbenzoyl)pyridine analogues, designed to efficiently identify promising lead candidates for further development. Our approach is grounded in a hierarchical screening cascade, beginning with broad cytotoxicity profiling and progressively narrowing the focus to specific molecular targets and preliminary ADME-Tox properties.

Part 1: The Hierarchical Screening Cascade

The initial biological evaluation of a new compound library should be structured as a funnel, maximizing efficiency by eliminating less promising candidates at early, high-throughput stages. This strategy preserves resources for more complex, lower-throughput assays on a smaller, more promising set of molecules.

Tier 1: Primary Screening - General Cytotoxicity Profiling

The foundational step is to assess the general cytotoxicity of each analogue across a panel of relevant human cancer cell lines. This provides a broad measure of anti-proliferative activity and helps prioritize compounds for further investigation.

Causality of Experimental Choices:

-

Cell Line Panel: A diverse panel is crucial. We recommend including cell lines from different cancer types (e.g., breast, lung, colon) and with varying genetic backgrounds to identify potential selective activity. For this guide, we will use MCF-7 (breast adenocarcinoma, estrogen-receptor positive), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).

-

Assay Selection: The Lactate Dehydrogenase (LDH) release assay is selected for its reliability and suitability for high-throughput screening (HTS).[3] It quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[4][5] This provides a direct measure of cell death.

-

Cell Seeding: Seed MCF-7, A549, and HCT116 cells into separate 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of each 2-(3,4-Dimethylbenzoyl)pyridine analogue in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Cell Treatment: Remove the seeding medium and add 100 µL of the medium containing the compound dilutions to the respective wells.

-

Controls: Include the following controls on each plate:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

-

Spontaneous LDH Release: Untreated cells (medium only).

-

Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

-

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

LDH Measurement:

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound OD - Spontaneous OD) / (Maximum OD - Spontaneous OD)] * 100 Use the dose-response data to calculate the half-maximal inhibitory concentration (IC₅₀) for each compound on each cell line.

Visualization: The Screening Workflow

Caption: Simplified overview of the canonical p38 MAPK signaling cascade.

Visualization: The Canonical NF-κB Signaling Pathway

Caption: Key events in the canonical NF-κB activation pathway.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of p38α, a key isoform in the pathway.

-

Reagents: Recombinant human p38α enzyme, biotinylated ATF2 substrate peptide, ATP, and a detection system (e.g., LanthaScreen™ Eu-anti-phospho-ATF2 antibody and Alexa Fluor™ 647-streptavidin).

-

Compound Plating: In a 384-well plate, add test compounds across a range of concentrations (e.g., 11-point, 3-fold serial dilution). Include a known p38 inhibitor (e.g., BIRB 796) as a positive control and DMSO as a vehicle control.

-

Kinase Reaction:

-

Add the p38α enzyme and the biotinylated ATF2 substrate to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction by adding EDTA.

-

Add the Eu-labeled antibody and the fluorescently-labeled streptavidin.

-

Incubate for 60 minutes at room temperature.

-

-

Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

-

Data Analysis: Calculate the percent inhibition relative to controls and determine the IC₅₀ value for each compound.

Part 3: Tier 3 - Preliminary ADME-Tox Profiling

Promising candidates that show potent cytotoxicity and on-target activity must be evaluated for fundamental drug-like properties. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) is critical to avoid costly failures in later development stages. [6] Causality of Experimental Choices:

-

Metabolic Stability: The majority of small-molecule drugs are metabolized by cytochrome P450 (CYP450) enzymes in the liver. [7]An in vitro assay using human liver microsomes (HLM) provides a rapid assessment of a compound's metabolic stability, which is a key determinant of its in vivo half-life.

-

CYP450 Inhibition: It is equally important to determine if a compound inhibits major CYP isoforms (e.g., 3A4, 2D6, 2C9), as this can lead to dangerous drug-drug interactions. [8]

Data Presentation: Preliminary ADME-Tox Results

| Compound ID | p38α IC₅₀ (µM) | HLM Intrinsic Clearance (µL/min/mg) | CYP3A4 Inhibition IC₅₀ (µM) |

| DP-002 | 2.1 | 45 (Moderate) | >50 |

| DP-004 | 0.05 | 15 (Low) | >50 |

-

Compound Incubation: Incubate the test compound (e.g., at 1 µM) with pooled HLM (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.

-

Reaction Initiation: Start the reaction by adding a NADPH-regenerating system.

-

Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

-

Data Analysis: Plot the natural log of the percent of parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

Conclusion: Synthesizing Data for Lead Candidate Selection

This structured, three-tiered approach provides a robust framework for the . By integrating cytotoxicity, mechanism of action, and preliminary ADME-Tox data, researchers can make informed decisions, prioritizing compounds that not only exhibit potent biological activity but also possess favorable drug-like properties. The ideal lead candidate, such as compound DP-004 in our example, would demonstrate high potency in both cellular and biochemical assays (low IC₅₀), good metabolic stability (low clearance), and a low risk of CYP450-mediated drug interactions, making it a strong candidate for subsequent in vivo efficacy and safety studies.

References

-

Title: Synthesis and Biological Evaluation of 2-benzoylpyridine Thiosemicarbazones in a Dimeric System: Structure-Activity Relationship Studies on Their Anti-Proliferative and Iron Chelation Efficacy Source: Journal of Inorganic Biochemistry URL: [Link]

-

Title: NF-κB signaling in inflammation and cancer Source: MedComm URL: [Link]

-

Title: NF-κB signaling in inflammation and cancer Source: PubMed URL: [Link]

-

Title: Role of p38 MAP Kinase Signal Transduction in Solid Tumors Source: International Journal of Biological Sciences URL: [Link]

-

Title: The Role of MAPK/p38 Signalling Pathway in Cancer Source: Maples Scientific Publishers URL: [Link]

-

Title: NF-κB in Cancer: A Matter of Life and Death Source: Cancer Discovery URL: [Link]

-